N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide
Description
The study of novel chemical compounds is fundamental to advancing our understanding of molecular interactions and developing new therapeutic agents. The compound N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide emerges as a subject of interest due to the combination of two structurally significant moieties: a cyclohexanecarboxamide (B73365) scaffold and an aminomethylphenyl group. This introduction provides a contextual basis for the scientific interest in this specific molecule.
Structure
3D Structure
Properties
IUPAC Name |
N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c15-10-11-5-4-8-13(9-11)16-14(17)12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10,15H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUEYQGRNUFTRME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=CC(=C2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N 3 Aminomethyl Phenyl Cyclohexanecarboxamide
Historical Evolution of Synthetic Routes to N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide and Related Amides
The synthesis of this compound is fundamentally an exercise in amide bond formation, a cornerstone transformation in organic chemistry. The historical development of methods to create amides has evolved from harsh, classical techniques to milder, more efficient modern protocols.
Historically, the most straightforward method for synthesizing amides was the Schotten-Baumann reaction, first described in the 1880s, which involves reacting an amine with an acid chloride. whiterose.ac.uktifr.res.in This method is often robust and high-yielding but requires the pre-formation of the highly reactive acid chloride from the corresponding carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which can be harsh and generate acidic byproducts. whiterose.ac.uk
An alternative classical approach involves the use of carboxylic anhydrides. researchgate.net While effective, this method suffers from poor atom economy, as only one of the two acyl groups from the anhydride (B1165640) is incorporated into the final amide product, with the other being lost as a carboxylic acid byproduct. researchgate.net
The mid-20th century saw the advent of coupling reagents, which revolutionized amide synthesis, particularly in the field of peptide chemistry. researchgate.net The development of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), allowed for the direct condensation of a carboxylic acid and an amine, avoiding the need for conversion to a highly reactive acyl halide. This was followed by the development of more sophisticated uronium and phosphonium (B103445) salt-based coupling agents like HATU, HBTU, and PyBOP, which offer faster reaction times, higher yields, and suppression of side reactions, becoming staples in modern organic synthesis. These advancements provided the foundational tools for efficiently constructing the amide bond central to this compound.
Chemical Derivatization and Analog Synthesis of this compound
The synthesis of analogs is crucial for optimizing the properties of a lead compound in drug discovery. This involves systematic modification of the molecule's structure to understand its relationship with biological activity.
Structure-Activity Relationship (SAR) studies aim to identify the key chemical features of a molecule responsible for its biological effects. drugdesign.org For this compound, analogs can be designed by modifying its four main structural components: the cyclohexyl group, the amide linker, the phenyl ring, and the aminomethyl substituent.
Cyclohexyl Group Modifications: This lipophilic group can be altered to probe its role in binding.
Ring Size: Changing the ring to a cyclopentyl or cycloheptyl group can assess the impact of size and conformation on activity.
Substitution: Introducing substituents (e.g., methyl, hydroxyl, fluoro) on the ring can explore specific interactions within a binding pocket and alter lipophilicity. nih.gov
Amide Linker Modifications: The amide bond is a critical structural element, capable of forming hydrogen bonds.
Bioisosteric Replacement: It could be replaced with other groups like a reverse amide, an ester, or a sulfonamide to evaluate the importance of the H-bond donor and acceptor pattern.
Conformational Restriction: Incorporating the amide into a cyclic structure can lock its conformation, which can lead to increased potency if the locked conformation is the bioactive one.
Phenyl Ring Modifications: The aromatic ring is a common site for modification.
Substituent Effects: Adding electron-donating groups (e.g., methoxy (B1213986), methyl) or electron-withdrawing groups (e.g., chloro, nitro, trifluoromethyl) at various positions can alter the electronic properties and metabolic stability of the molecule. drugdesign.orgnih.gov
Aminomethyl Group Modifications: The basic aminomethyl group is a likely point of interaction.
Alkylation: Converting the primary amine to a secondary (e.g., methylamino) or tertiary (e.g., dimethylamino) amine can affect its basicity and hydrogen bonding capacity.
Homologation: Increasing the linker length to an aminoethyl group (-CH₂CH₂NH₂) can probe the optimal distance between the phenyl ring and the basic nitrogen.
Acylation/Sulfonylation: Converting the amine to a non-basic amide or sulfonamide would determine the importance of the basic character for activity.
| Molecular Fragment | Potential Modification | Rationale |
| Cyclohexyl Ring | Replace with cyclopentyl; add methyl or hydroxyl groups. | Probe size, lipophilicity, and specific hydrophobic/hydrophilic interactions. nih.gov |
| Amide Linker | Replace with reverse amide or sulfonamide. | Evaluate the importance of hydrogen bond donor/acceptor orientation. |
| Phenyl Ring | Add methoxy or chloro substituents; move substituents to para-position. | Modulate electronic properties, metabolic stability, and vector orientation. nih.gov |
| Aminomethyl Group | Convert to dimethylamino; extend to aminoethyl. | Alter basicity (pKa), hydrogen bonding, and distance to the binding site. |
Exploration of Novel Chemical Linkages and Substitutions within the this compound Scaffold
The this compound structure presents three primary domains for chemical modification: the cyclohexyl ring, the phenyl ring, and the aminomethyl group. Each offers opportunities for creating novel linkages and introducing substitutions to modulate the compound's properties.
Modifications of the Cyclohexyl Ring: The cyclohexane (B81311) moiety can be substituted with various functional groups. For instance, introducing alkyl, hydroxyl, or other groups can alter the lipophilicity and conformational properties of the molecule. Research on related N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives has shown that the cyclohexane ring typically adopts a stable chair conformation. mdpi.comnih.gov
Substitutions on the Phenyl Ring: The aromatic phenyl ring is a common target for substitution to explore structure-activity relationships. Halogens (chloro, bromo, fluoro), alkyl, and alkoxy (e.g., methoxy) groups can be introduced at positions ortho-, meta-, or para- to the existing substituents. mdpi.comnih.gov These modifications can influence electronic properties, metabolic stability, and intermolecular interactions.
Functionalization of the Aminomethyl Group: The primary amine of the aminomethyl side chain is a key site for forming new chemical linkages. It can be readily acylated, alkylated, or used in reductive amination reactions to append a wide variety of substituents. Studies on similar structures, such as 1,3-bis[(4-(substituted-aminomethyl)phenyl)methyl]benzene derivatives, demonstrate the synthesis of diverse analogues by reacting the aminomethyl group with different aldehydes or alkylating agents to form secondary or tertiary amines. mdpi.com This allows for the introduction of cyclic amines (like morpholine (B109124) or piperazine), aromatic groups, or long alkyl chains. mdpi.com
The following table illustrates potential derivatives that could be synthesized based on common chemical transformations applied to similar scaffolds.
| Modification Site | Reaction Type | Potential Substituent/Linkage | Resulting Derivative Class |
| Aminomethyl Group | Reductive Amination | Various aldehydes/ketones | N-substituted aminomethyl derivatives |
| Aminomethyl Group | Acylation | Acid chlorides/anhydrides | N-acyl aminomethyl derivatives |
| Phenyl Ring | Electrophilic Aromatic Substitution | Halogenating agents (e.g., NBS, NCS) | Halogenated phenyl derivatives |
| Phenyl Ring | Nitration followed by Reduction | HNO₃/H₂SO₄, then H₂/Pd-C | Amino-substituted phenyl derivatives |
| Cyclohexyl Ring | Functionalization of starting material | Substituted cyclohexanecarboxylic acid | Substituted-cyclohexyl derivatives |
Advanced Purification and Isolation Techniques for this compound and its Derivatives in Research
The purification and isolation of this compound and its derivatives are critical for obtaining materials of high purity for research purposes. The techniques employed depend on the physical and chemical properties of the target compound and its impurities, such as polarity, solubility, and crystallinity.
Crystallization: Recrystallization is a fundamental and powerful technique for purifying solid compounds. The choice of solvent is crucial; an ideal solvent will dissolve the compound and impurities at high temperatures but allow for the selective crystallization of the target compound upon cooling. For related N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, mixtures of solvents like ethanol (B145695) and dichloromethane (B109758) have been successfully used for recrystallization. mdpi.com
Chromatography: When crystallization is ineffective or for non-crystalline materials, chromatographic techniques are essential.
Flash Column Chromatography: This is a standard method for purifying research-scale quantities of organic compounds. A silica (B1680970) gel stationary phase is commonly used, with a solvent system (mobile phase) chosen to achieve separation based on polarity. The progress of the separation is typically monitored by Thin-Layer Chromatography (TLC).
High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating closely related analogues, preparative HPLC is the method of choice. It offers higher resolution than standard column chromatography. Reversed-phase columns (like C18) are common, where a polar mobile phase (e.g., water/acetonitrile (B52724) or water/methanol mixtures) is used to separate less polar compounds.
Acid-Base Extraction: Given the presence of a basic aminomethyl group, acid-base extraction can be an effective purification step. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl). This protonates the amine, making it water-soluble and allowing for the removal of non-basic impurities. The pH of the aqueous layer can then be raised to deprotonate the amine, allowing it to be re-extracted into an organic solvent.
The table below summarizes common purification techniques and their applications.
| Technique | Principle of Separation | Typical Application | Reference for Similar Compounds |
| Recrystallization | Differential solubility | Final purification of crystalline solids | mdpi.com |
| Flash Chromatography | Differential adsorption (polarity) | Primary purification of reaction mixtures | researchgate.net |
| Preparative HPLC | Differential partitioning | High-purity isolation, separation of isomers | researchgate.net |
| Acid-Base Extraction | Differential solubility based on pKa | Removal of non-basic or non-acidic impurities | General Organic Chemistry Principle |
Impurity Profiling and Control Strategies in this compound Synthesis for Research Applications
Impurity profiling is the identification and quantification of all potential and actual impurities in a substance. In a research context, controlling impurities is vital to ensure that observed biological or chemical activity is attributable to the compound of interest and not an impurity.
Sources of Impurities: Impurities in the synthesis of this compound can arise from several sources:
Starting Materials: Impurities present in the initial reactants, such as 3-aminobenzylamine (B1275103) or cyclohexanecarbonyl chloride, can carry through the synthesis.
Side Reactions: Incomplete reactions or competing reaction pathways can lead to the formation of by-products. For example, in the amide coupling step, di-acylation or unreacted starting amine could be potential impurities.
Degradation: The final compound or intermediates may degrade under the reaction or purification conditions (e.g., high temperature or presence of acid/base). nih.gov
Impurity Identification and Characterization: A combination of analytical techniques is used to profile impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is the primary tool for detecting and quantifying impurities. A high-resolution method can separate the main compound from minor components.
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the identification capabilities of mass spectrometry, providing the molecular weight of impurities. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR (¹H, ¹³C, and 2D techniques) is used to elucidate the precise chemical structure of isolated impurities. researchgate.net
Control Strategies: A robust synthetic process minimizes impurity formation. A case study on the optimization of the drug Brigatinib highlights key strategies that are broadly applicable. nih.gov
Control of Starting Materials: Using highly pure, well-characterized starting materials is the first line of defense.
Optimization of Reaction Conditions: Parameters such as temperature, reaction time, solvent, and stoichiometry of reagents should be carefully optimized to maximize the yield of the desired product and minimize side reactions. For instance, replacing a solvent like DMF, which can decompose at high temperatures, can prevent the formation of related impurities. nih.gov
Inert Atmosphere: For reactions sensitive to oxidation, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative degradation products. nih.gov
Purification Process: The purification steps must be specifically designed to remove identified impurities effectively.
The following table outlines a general strategy for impurity management in a research setting.
| Strategy | Objective | Methods | Example from Analogous Synthesis |
| Identification | To detect and structurally elucidate impurities. | HPLC, LC-MS, NMR | Identifying decomposition products formed via HCl-catalyzed degradation. nih.gov |
| Quantification | To determine the level of each impurity. | HPLC with a calibrated reference standard. | Quantifying a chiral impurity to be below 0.15%. researchgate.net |
| Control | To minimize the formation and presence of impurities. | Use of pure starting materials, optimization of reaction conditions (solvent, temperature), robust purification. | Replacing DMF with a more stable solvent to avoid pyrolysis-related impurities. nih.gov |
By applying these principles of chemical modification, purification, and impurity control, researchers can effectively synthesize and study this compound and its derivatives for various scientific applications.
Molecular and Mechanistic Investigations of N 3 Aminomethyl Phenyl Cyclohexanecarboxamide
Structure-Activity Relationship (SAR) Studies of N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide (In Vitro and In Silico)
No specific structure-activity relationship (SAR) studies for this compound have been found in the public domain. SAR studies are crucial for optimizing lead compounds into clinical candidates by identifying the key chemical features that govern their biological activity.
Identification of Key Structural Determinants for Molecular Recognition in this compound
Detailed experimental or computational studies identifying the key structural determinants for molecular recognition of this specific compound are not publicly available. For a molecule of this type, key determinants would likely include:
The Cyclohexyl Ring: Its conformation (e.g., chair, boat) and substitution pattern would influence steric interactions within a binding pocket.
The Carboxamide Linker: This group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), forming critical interactions with target proteins.
The Phenyl Ring: This aromatic group can engage in hydrophobic, pi-pi, or cation-pi interactions. The meta-substitution pattern is a key architectural feature.
The Aminomethyl Group: As a basic moiety, this group is likely to be protonated at physiological pH and could form strong ionic interactions or hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in a target's active site.
Influence of Conformational Flexibility on this compound's Molecular Interactions
There is no specific published research on the conformational flexibility of this compound. The molecule possesses several rotatable bonds, notably between the cyclohexyl ring and the carbonyl carbon, the amide bond, the phenyl ring and the amide nitrogen, and the phenyl ring and the aminomethyl carbon. This flexibility allows the molecule to adopt numerous conformations, and the biologically active conformation would be the one that best fits the target's binding site. Understanding this flexibility would require computational modeling (e.g., molecular dynamics simulations) and experimental techniques (e.g., NMR spectroscopy), but such data is not available for this compound.
Biological Target Identification and Validation (In Vitro and Cellular Models)
No specific biological targets for this compound have been identified or validated in publicly accessible research. The structure is reminiscent of scaffolds used in the development of inhibitors for serine proteases like Factor Xa or thrombin, where a basic group interacts with an S1 pocket and other moieties occupy adjacent hydrophobic pockets. nih.govnih.govrcsb.org
Quantitative Receptor Binding Affinities of this compound
No data on the quantitative receptor binding affinities (e.g., Kd, Ki, or IC50 values) for this compound at any specific receptor are available in the scientific literature. To generate such data, the compound would need to be screened against a panel of known biological receptors using radioligand binding assays or other affinity-based techniques.
Enzyme Inhibition Kinetics and Mechanism of Action for this compound
There are no published studies detailing the enzyme inhibition kinetics or the mechanism of action for this compound. If the compound were found to be an enzyme inhibitor, kinetic studies would be necessary to determine parameters such as the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). This would typically involve measuring enzyme reaction rates at various substrate and inhibitor concentrations.
Protein-Ligand Interaction Studies with this compound via Biophysical Methods
No biophysical studies characterizing the interaction between this compound and any protein target have been reported. Such investigations, using methods like Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or X-ray crystallography, would be essential to confirm direct binding, determine thermodynamic parameters (enthalpy and entropy), and elucidate the specific molecular interactions at the atomic level.
Modulation of Cellular Pathways by this compound in Defined In Vitro Systems
No studies detailing the modulation of cellular pathways by this compound in defined in vitro systems have been identified. Research into how this specific compound affects cellular signaling, gene expression, or other cellular processes has not been published. Therefore, no data tables or detailed research findings on its effects on any cellular pathways can be presented.
Allosteric and Orthosteric Binding Mechanisms of this compound with Biomolecules
There is no available information on the allosteric or orthosteric binding mechanisms of this compound with any biomolecules. Studies identifying its biological targets, characterizing its binding affinity, or elucidating the specific nature of its interaction at a molecular level (i.e., whether it binds to the primary active site or a secondary allosteric site of a receptor or enzyme) are absent from the scientific literature. As a result, no data on its binding mechanisms can be compiled.
Computational and Theoretical Chemistry of N 3 Aminomethyl Phenyl Cyclohexanecarboxamide
Molecular Docking Simulations for Predicting N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide Binding Modes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking simulations would be employed to predict its binding mode within the active site of a biological target. This method allows for the elucidation of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern the binding affinity and specificity of the ligand.
The process involves preparing the three-dimensional structures of both this compound and the target receptor. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the receptor's binding site, each of which is scored based on a predefined scoring function. The results can identify the most plausible binding poses and provide a quantitative estimation of the binding affinity.
While specific docking studies on this compound are not extensively reported in publicly available literature, the following table illustrates the hypothetical results of such a study against a putative protein kinase target.
| Parameter | Value | Interpretation |
| Binding Affinity (kcal/mol) | -8.5 | A strong predicted binding affinity. |
| Key Interacting Residues | ASP145, LYS72, LEU23 | Suggests the involvement of these residues in binding. |
| Hydrogen Bonds | Amine group with ASP145; Carbonyl group with LYS72 | Indicates specific hydrogen bonding interactions. |
| Hydrophobic Interactions | Cyclohexyl ring with LEU23 | Highlights the role of non-polar interactions. |
Note: The data in this table is illustrative and intended to represent the type of information obtained from molecular docking simulations.
Molecular Dynamics (MD) Simulations of this compound Interactions with Biological Receptors
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would be instrumental in understanding the dynamic behavior of the ligand-receptor complex. These simulations can reveal the stability of the predicted binding pose from docking studies, the flexibility of the ligand and the receptor, and the role of solvent molecules in the binding process.
In a typical MD simulation, the system (ligand-receptor complex in a solvent box) is subjected to a set of initial conditions and the Newtonian equations of motion are solved for each atom. The resulting trajectory provides a detailed view of the conformational changes and intermolecular interactions over a specific timescale.
Analysis of MD trajectories for a this compound-receptor complex could provide insights into:
The stability of key hydrogen bonds.
Conformational changes in the receptor upon ligand binding.
The free energy of binding, which can be calculated using methods like MM-PBSA or MM-GBSA.
The following table presents hypothetical data that could be derived from an MD simulation study.
| Metric | Result | Significance |
| RMSD of Ligand | 1.2 Å | Indicates the ligand remains stable in the binding pocket. |
| RMSF of Receptor | Fluctuations in loop regions | Highlights flexible regions of the receptor. |
| Binding Free Energy (ΔG) | -35 kcal/mol | A favorable binding free energy, suggesting a stable complex. |
Quantum Chemical Calculations of this compound (e.g., Electronic Properties, Reactivity Prediction, NLO Properties)
Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and properties of molecules. For this compound, these calculations can provide valuable information about its electronic properties, reactivity, and potential for non-linear optical (NLO) applications.
Methods such as Density Functional Theory (DFT) are commonly employed to calculate properties like:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy gap between HOMO and LUMO is an indicator of chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP): This helps in identifying the electron-rich and electron-deficient regions of the molecule, which are crucial for understanding intermolecular interactions.
Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electronegativity can be calculated to predict the molecule's reactivity.
Non-Linear Optical (NLO) Properties: Calculations of polarizability and hyperpolarizability can predict the NLO response of the molecule, which is relevant for materials science applications.
A hypothetical summary of quantum chemical calculation results for this compound is provided below.
| Property | Calculated Value | Implication |
| HOMO-LUMO Gap | 5.2 eV | Suggests good kinetic stability. |
| Dipole Moment | 3.5 D | Indicates a polar nature, which can influence solubility and binding. |
| First Hyperpolarizability (β) | 2.5 x 10⁻³⁰ esu | Moderate NLO response. |
Note: This table contains hypothetical data for illustrative purposes, as specific quantum chemical studies on this molecule are not widely published.
De Novo Design Approaches and Virtual Screening Strategies Utilizing the this compound Scaffold
The chemical structure of this compound can serve as a scaffold for the design of new molecules with desired biological activities. De novo design and virtual screening are two computational strategies that can be employed for this purpose.
De Novo Design: This approach involves the computational generation of novel molecular structures that are predicted to bind to a specific target. The this compound scaffold can be used as a starting point, with various functional groups and modifications being added to optimize interactions with the target's binding site.
Virtual Screening: This is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. The this compound scaffold can be used to create a focused library of analogs, which can then be virtually screened against a panel of biological targets to identify potential hits.
These computational approaches accelerate the drug discovery process by prioritizing the synthesis and testing of compounds with a higher probability of success.
Advanced Analytical Methodologies in N 3 Aminomethyl Phenyl Cyclohexanecarboxamide Research
Spectroscopic Techniques for N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide Structural Elucidation and Conformation Analysis (e.g., High-Resolution NMR, Advanced MS)
Spectroscopic techniques are fundamental in defining the molecular structure and conformation of this compound. High-resolution Nuclear Magnetic Resonance (NMR) and advanced Mass Spectrometry (MS) are indispensable tools for this purpose.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the atomic arrangement and chemical environment of nuclei within the molecule. For this compound, both ¹H and ¹³C NMR are employed.
¹H NMR: The proton NMR spectrum allows for the identification of all non-exchangeable protons. The aromatic protons on the phenyl ring typically appear as a complex multiplet pattern in the downfield region. The protons of the aminomethyl group (-CH₂-NH₂) and the cyclohexane (B81311) ring protons would be observed in the upfield region. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) are used to establish proton-proton coupling networks, confirming the connectivity between the aminomethyl group and the phenyl ring, as well as the adjacencies of protons within the cyclohexane moiety. ipb.ptcore.ac.uk
| Structural Unit | Nucleus | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Phenyl Ring | ¹H | 7.0 - 7.8 | Complex multiplet pattern characteristic of a 1,3-disubstituted benzene (B151609) ring. |
| ¹³C | 115 - 140 | Six distinct signals, with quaternary carbons showing different intensities. | |
| Cyclohexane Ring | ¹H | 1.2 - 2.5 | Overlapping multiplets from axial and equatorial protons. |
| ¹³C | 25 - 45 | Multiple signals corresponding to the aliphatic carbons. | |
| Aminomethyl Group (-CH₂NH₂) | ¹H | ~3.8 (CH₂), ~1.5-2.0 (NH₂) | CH₂ signal is a singlet; NH₂ protons are exchangeable and may be broad. |
| ¹³C | ~46 | Signal for the methylene (B1212753) carbon. | |
| Amide Group (-C=O)NH- | ¹H | ~8.0 - 8.5 | Broad singlet for the NH proton, position can vary. |
| ¹³C | ~175 | Characteristic downfield signal for the carbonyl carbon. |
Advanced Mass Spectrometry (MS)
Advanced MS techniques, particularly High-Resolution Mass Spectrometry (HRMS), are used to determine the exact molecular weight and elemental composition of the compound. rsc.org Techniques like Electrospray Ionization (ESI) are commonly used to generate the protonated molecule [M+H]⁺. The high mass accuracy of HRMS allows for the calculation of a molecular formula that is consistent with the proposed structure of C₁₄H₂₀N₂O. mdpi.com Furthermore, tandem mass spectrometry (MS/MS) can be employed to fragment the parent ion, providing structural information based on the resulting fragmentation pattern. mdpi.com
Chromatographic Methods for High-Purity Isolation and Quantitative Analysis of this compound (e.g., UPLC, preparative HPLC)
Chromatographic techniques are essential for both the purification of this compound and the quantitative determination of its purity.
Preparative High-Performance Liquid Chromatography (HPLC)
For isolating the compound in high purity, preparative HPLC is the method of choice. This technique utilizes a larger column and higher flow rates compared to analytical HPLC, allowing for the separation of gram-scale quantities of material. windows.net The separation is typically achieved using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like formic acid to ensure good peak shape. sielc.com By collecting the fraction corresponding to the main peak, this compound can be isolated from starting materials, by-products, and other impurities. windows.net
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a modern evolution of HPLC that uses columns with smaller particle sizes (<2 µm), enabling faster and more efficient separations. This makes it an ideal technique for the rapid quantitative analysis of this compound. It is used to determine the purity of a sample by separating the main compound from any potential impurities. The area of the peak corresponding to the compound is proportional to its concentration, allowing for accurate quantification against a reference standard.
| Parameter | UPLC (Quantitative Analysis) | Preparative HPLC (Isolation) |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.7 µm) | Reversed-Phase C18 (e.g., 21.2 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid |
| Gradient | Rapid gradient (e.g., 5-95% B in 5 min) | Shallow gradient (e.g., 20-60% B in 20 min) |
| Flow Rate | 0.5 - 1.0 mL/min | 15 - 25 mL/min |
| Detection | UV (e.g., 254 nm) | UV (e.g., 254 nm) |
Crystallography and Solid-State Characterization of this compound and its Complexes (e.g., Single-Crystal X-Ray Diffraction)
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. nih.goveurjchem.com This method provides unequivocal proof of the molecular structure, including accurate bond lengths, bond angles, and torsional angles that define the molecule's conformation. mdpi.com
For a related compound, N-Phenylcyclohexanecarboxamide, X-ray diffraction studies have shown that the cyclohexane ring adopts a stable chair conformation. nih.gov The amide C(=O)—N moiety is nearly coplanar with the phenyl ring. nih.gov In the crystal lattice, molecules are linked by intermolecular hydrogen bonds, typically forming infinite chains. nih.gov A similar analysis of this compound would be expected to reveal the chair conformation of the cyclohexane ring and specific torsion angles defining the orientation of the phenyl and cyclohexyl groups relative to the central amide linkage. The presence of the additional aminomethyl group would likely introduce further hydrogen bonding interactions (N-H···O and N-H···N), potentially leading to more complex three-dimensional networks in the crystal packing. eurjchem.com The study of different crystalline forms, or polymorphs, is also enabled by this technique. nih.govmdpi.com
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P b c a |
| a (Å) | 9.943 (2) |
| b (Å) | 11.839 (2) |
| c (Å) | 9.6514 (19) |
| Volume (ų) | 1136.1 (4) |
| Z (Molecules per unit cell) | 4 |
| Key Torsion Angle (Cyclohexane) | C1-C2-C3-C4 = 54.67 (19)° (Chair conformation) |
| Key Torsion Angle (Amide) | C8-N1-C7-O1 = 4.1 (2)° (Near planar) |
| Primary Intermolecular Interaction | N—H···O Hydrogen Bonds |
*Data from the closely related structure N-Phenylcyclohexanecarboxamide, presented for illustrative purposes. nih.gov
Future Research Directions and Unexplored Avenues for N 3 Aminomethyl Phenyl Cyclohexanecarboxamide
Emerging Research Areas for N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide Analogs
The core structure of this compound, which combines a flexible cyclohexyl ring with a functionalized aromatic amide, presents a versatile scaffold for the development of novel bioactive compounds. Future research is likely to focus on the synthesis and evaluation of a diverse library of analogs to explore their therapeutic potential across various disease areas.
A primary area of investigation will likely be the exploration of these analogs as enzyme inhibitors. For instance, derivatives of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide have been synthesized and shown to exhibit inhibitory activity against cancer cell lines, with some compounds significantly affecting the PI3K/AKT signaling pathway. bbau.ac.in This suggests that analogs of this compound could be designed and screened for similar kinase inhibitory activities.
Furthermore, the aminomethylphenyl moiety is a key structural feature in various pharmacologically active compounds. For example, certain N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives have been identified as potent and selective JAK2 inhibitors, which are crucial in the treatment of myeloproliferative neoplasms. This highlights the potential for designing analogs of this compound that target specific biological pathways by modifying the substitution pattern on the phenyl ring or by altering the nature of the amine.
The antimicrobial potential of related structures also warrants investigation. Various amide derivatives have demonstrated significant antimicrobial activities. nih.gov By systematically modifying the cyclohexyl and phenyl portions of this compound, it may be possible to develop novel antibacterial or antifungal agents.
Bioisosteric replacement will be a crucial strategy in the design of future analogs. The phenyl ring and the aminomethyl group can be replaced with other cyclic or acyclic moieties to modulate the compound's physicochemical properties, such as solubility and metabolic stability, which are critical for drug development. bbau.ac.innih.gov For instance, replacing the phenyl ring with a bicyclo[1.1.1]pentane motif has been shown to improve the pharmacokinetic properties of drug candidates. nih.gov
The following table summarizes potential research directions for analogs of this compound based on the activities of related compounds.
| Analog Subclass | Potential Therapeutic Area | Key Research Findings on Related Structures |
| Kinase Inhibitor Analogs | Oncology | Derivatives of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide show inhibitory activity against cancer cell lines. bbau.ac.in |
| JAK2 Inhibitor Analogs | Myeloproliferative Neoplasms | N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives are potent and selective JAK2 inhibitors. |
| Antimicrobial Analogs | Infectious Diseases | Various amide derivatives exhibit significant antimicrobial properties. nih.gov |
| Bioisosteric Analogs | General Drug Discovery | Replacement of phenyl rings with motifs like bicyclo[1.1.1]pentane can enhance pharmacokinetic profiles. nih.gov |
Methodological Advancements in Studying this compound's Intermolecular Interactions
A deeper understanding of the intermolecular interactions of this compound is fundamental to predicting its biological activity and material properties. Future research will undoubtedly leverage advanced analytical and computational techniques to elucidate these interactions in detail.
Advanced Spectroscopic and Crystallographic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Beyond routine structural confirmation, advanced NMR techniques such as Diffusion Ordered Spectroscopy (DOSY) can be employed to study the formation of intermolecular hydrogen-bonded dimers in solution. nih.gov
X-ray Crystallography: Single-crystal X-ray diffraction will be instrumental in determining the precise three-dimensional structure of this compound and its analogs. This will provide invaluable information on bond lengths, bond angles, and the nature of intermolecular interactions in the solid state, such as hydrogen bonding and π-π stacking. nih.gov
Vibrational Spectroscopy: Techniques like Infrared (IR) and Raman spectroscopy can provide insights into the vibrational modes of the amide group and how they are influenced by intermolecular hydrogen bonding. nih.gov
Computational Modeling and Simulation:
Density Functional Theory (DFT): DFT calculations will be crucial for understanding the electronic structure and energetics of different conformations of the molecule. These calculations can also predict spectroscopic properties, aiding in the interpretation of experimental data. acs.org
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the molecule's behavior in different environments, such as in solution or interacting with a biological target. This can help in understanding the conformational flexibility and the dynamics of intermolecular interactions.
Hirshfeld Surface Analysis: This computational tool is particularly useful for visualizing and quantifying intermolecular contacts in crystal structures, providing a detailed fingerprint of the interactions that govern the molecular packing.
The following table outlines advanced methodologies and their potential applications in studying this compound.
| Methodology | Application | Expected Insights |
| Diffusion Ordered Spectroscopy (DOSY) | Solution-state analysis | Elucidation of self-association and dimer formation through hydrogen bonding. nih.gov |
| Single-Crystal X-ray Diffraction | Solid-state analysis | Precise determination of molecular geometry and intermolecular packing. nih.gov |
| Density Functional Theory (DFT) | Computational analysis | Prediction of stable conformers, electronic properties, and vibrational spectra. acs.org |
| Hirshfeld Surface Analysis | Computational crystallography | Visualization and quantification of intermolecular interactions in the solid state. |
Interdisciplinary Research Opportunities Involving this compound
The unique structural features of this compound open up avenues for its application in interdisciplinary research, bridging chemistry with materials science and supramolecular chemistry.
Materials Science:
The presence of both a rigid cyclohexyl group and an aromatic ring, along with the hydrogen-bonding capabilities of the amide and amine functionalities, makes this compound an interesting building block for the synthesis of novel polymers and functional materials. Amide-containing polymers are known for their excellent thermal and mechanical properties. nih.gov Future research could explore the polymerization of appropriately functionalized derivatives of this compound to create new polyamides with tailored properties for applications in areas such as high-performance plastics or biomedical devices.
Supramolecular Chemistry:
The ability of the amide group to form strong and directional hydrogen bonds makes this compound a candidate for the construction of self-assembling supramolecular structures. bbau.ac.in Research in this area could focus on designing and synthesizing derivatives that can form well-defined architectures, such as gels, liquid crystals, or molecular capsules, through non-covalent interactions. These supramolecular assemblies could have applications in areas like drug delivery, sensing, and catalysis.
Medicinal Chemistry and Chemical Biology:
As a versatile scaffold, this compound can be utilized in the development of chemical probes to study biological processes. By attaching fluorescent tags or other reporter groups, it may be possible to create tools for visualizing and understanding the interactions of this class of molecules with their biological targets.
The following table summarizes potential interdisciplinary research opportunities.
| Field | Potential Application | Rationale |
| Materials Science | Synthesis of novel polyamides | The combination of rigid and flexible components, along with hydrogen bonding, can lead to materials with unique properties. nih.gov |
| Supramolecular Chemistry | Development of self-assembling systems | The directional hydrogen bonding of the amide group can drive the formation of ordered supramolecular structures. bbau.ac.in |
| Medicinal Chemistry | Design of chemical probes | The scaffold can be functionalized with reporter groups to study biological interactions. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide?
- The compound is typically synthesized via a two-step process:
Cyclohexanecarbonyl chloride formation : Cyclohexanecarboxylic acid is reacted with thionyl chloride (SOCl₂) under anhydrous conditions to form the acyl chloride intermediate .
Amide coupling : The intermediate is then reacted with 3-(aminomethyl)aniline in a solvent like benzene or dichloromethane, often with a base (e.g., triethylamine) to neutralize HCl byproducts .
- Alternative routes may use methyl cyclohexanecarboxylate and aminomethylphenyl derivatives under catalytic conditions (e.g., trimethylaluminum) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm the cyclohexane ring, amide bond, and aminomethylphenyl substituents. Key signals include δ ~6.5–7.5 ppm (aromatic protons) and δ ~3.8 ppm (aminomethyl CH₂) .
- LC-MS : Validates molecular weight (e.g., [M+H]+ ion) and purity .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns in solid-state structures .
Q. What safety protocols are essential when handling this compound?
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust or vapors .
- Storage : Keep in a cool, dry place away from oxidizing agents .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale production?
- Catalyst selection : Trimethylaluminum or DMAP (4-dimethylaminopyridine) improves amidation efficiency .
- Reaction monitoring : Use in situ FTIR or HPLC to track acyl chloride conversion and minimize side reactions .
- Workup optimization : Liquid-liquid extraction (e.g., ethyl acetate/water) and flash chromatography enhance purity .
Q. What strategies resolve contradictions in spectral data interpretation?
- Isotopic labeling : Deuterated solvents or ¹⁵N-labeled analogs clarify ambiguous NMR signals (e.g., amide NH vs. aromatic protons) .
- Cross-validation : Compare experimental IR stretching frequencies (e.g., C=O at ~1650 cm⁻¹) with computational (DFT) predictions .
- High-resolution MS : Differentiates isobaric impurities (e.g., methyl vs. ethyl esters) .
Q. What are the hypothesized biological targets and mechanisms of action?
- Pesticidal activity : Structural analogs (e.g., fenhexamid) inhibit fungal cytochrome P450 enzymes, suggesting potential antifungal targets .
- Neurological applications : Derivatives with aminomethylphenyl groups (e.g., DPC423) act as factor Xa inhibitors, indicating possible anticoagulant pathways .
- Radiopharmaceutical potential : Cyclohexanecarboxamide derivatives are explored for PET imaging probes targeting neurotransmitter receptors .
Q. How do metabolic pathways influence the compound's pharmacokinetics?
- Phase I metabolism : Oxidative deamination of the aminomethyl group generates primary amines, detectable via LC-MS/MS .
- Phase II conjugation : Glucuronidation or sulfation at the phenyl ring enhances water solubility for renal excretion .
- In vitro models : Hepatocyte microsomal assays (e.g., CYP3A4/5) identify enzyme-specific degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
